Caramiphen - 77-22-5

Caramiphen

Catalog Number: EVT-262712
CAS Number: 77-22-5
Molecular Formula: C18H27NO2
Molecular Weight: 289.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Caramiphen is a member of benzenes.
Caramiphen is a cholinergic antagonist used in Parkinson's disease. Additionally, it is used, in combination with [phenylpropanolamine], as a cough suppressant and nasal decongestant for the symptomatic treatment of seasonal respiratory conditions.
Chemical Reactions Analysis

Description: Caramiphen's synthesis involves a multi-step process, and research focuses on optimizing its yield and developing more efficient synthetic routes. [, ]

Synthesis Analysis: A common synthetic approach involves reacting phenylcyclopentylcarboxylic acid chloride with N,N-diethylethanolamine, followed by esterification with 3-chloroprop-1-yne. [] Further modifications, such as para-substitution on the phenyl ring, allow for the synthesis of caramiphen analogs with potentially improved pharmacological properties. []

Mechanism of Action
  • NMDA Receptor Antagonism: Caramiphen displays non-competitive antagonism at N-methyl-D-aspartate (NMDA) receptors, particularly at higher concentrations. [, , , ] This action contributes to its anticonvulsant properties and neuroprotective effects in certain models. [, ]
  • Sigma Receptor Interactions: Caramiphen exhibits affinity for sigma receptors, although its actions at these receptors are complex and not fully understood. [, , , ] Further research is needed to elucidate the significance of these interactions.
  • Inhibition of GIRK Channels: Caramiphen has been shown to inhibit G protein-coupled inwardly-rectifying potassium (GIRK) channels in neuronal cells. [] This inhibition may contribute to its effects on neuronal excitability and neurotransmitter release.
Applications
  • Organophosphate Poisoning: Caramiphen's combined anticholinergic and antiglutamatergic properties have been investigated for potential therapeutic benefits in organophosphate poisoning models. [, , ] Its ability to mitigate some of the toxic effects, including seizures and cognitive impairments, highlights its potential as a therapeutic adjunct. [, ]
  • Epilepsy Research: Caramiphen's anticonvulsant properties, primarily attributed to NMDA receptor antagonism, have been studied in epilepsy models. [, , , ] Its efficacy in suppressing seizures in these models, particularly in combination with other anticonvulsants, underscores its potential as a therapeutic agent for specific epilepsy subtypes. [, ]
  • Investigating Cough Reflex: Caramiphen has been used in research exploring the central mechanisms of cough. [, , , ] Its ability to suppress cough centrally provides insights into the neurocircuitry involved and potential targets for antitussive drug development. [, ]

Toxicology

Description: Caramiphen's potential toxicity has been investigated in various experimental models to understand its safety profile and potential risks. [, , , ]

Carbetapentane

Compound Description: Carbetapentane is a non-narcotic antitussive drug that acts centrally to suppress cough. Like caramiphen, it has been shown to have anticonvulsant properties in animal models. [, , , , , ]

Dextromethorphan

Compound Description: Dextromethorphan is a widely used non-narcotic antitussive drug that acts centrally to suppress cough. It has also been investigated for its potential anticonvulsant and neuroprotective effects. [, , , , , , , , , ]

Tipepidine

Compound Description: Tipepidine is a non-narcotic antitussive drug known to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels in brain neurons. []

Relevance: Similar to caramiphen, tipepidine exhibits an antidepressant-like effect in the forced swimming test in rats, suggesting a potential role for GIRK channel inhibition in antidepressant activity. [, ]

Cloperastine

Compound Description: Cloperastine is a non-narcotic antitussive drug. []

Relevance: Cloperastine, similar to caramiphen, demonstrates an antidepressant-like effect in the forced swimming test in rats. [] This shared activity suggests a potential link between their antitussive properties and antidepressant effects.

Scopolamine

Compound Description: Scopolamine is a muscarinic antagonist used to treat nausea and vomiting. It also has anticholinergic properties and has been investigated for its potential as a prophylactic treatment for nerve agent poisoning. [, , , , ]

Biperiden

Compound Description: Biperiden is an anticholinergic drug used to treat the symptoms of Parkinson's disease. It has been shown to possess both competitive and non-competitive properties in antagonizing nicotine-induced convulsions in mice. [, , ]

Relevance: Both biperiden and caramiphen exhibit anticholinergic properties and have demonstrated anti-nicotinic effects. [, , ] This suggests that their shared anticholinergic properties may contribute to their ability to antagonize nicotine's effects.

Procyclidine

Compound Description: Procyclidine is an anticholinergic drug used in the treatment of Parkinson's disease. It acts as a competitive antagonist of nicotine-induced convulsions in mice. [, ]

Relevance: Procyclidine shares pharmacological similarities with caramiphen, as both exhibit anticholinergic properties and demonstrate competitive antagonism against nicotine-induced convulsions. [, ]

Trihexyphenidyl

Compound Description: Trihexyphenidyl is an anticholinergic drug commonly used to manage the symptoms of Parkinson's disease. It acts as a competitive antagonist of nicotine-induced convulsions in mice. [, , ]

Relevance: Like caramiphen, trihexyphenidyl displays anticholinergic properties and acts as a competitive antagonist of nicotine-induced convulsions in mice. [, ] This suggests that their shared anticholinergic mechanisms may contribute to their effectiveness in managing Parkinsonian symptoms and antagonizing the effects of nicotine.

Relevance: Atropine serves as a comparative compound to caramiphen, highlighting the differences in their pharmacological profiles. While both exhibit anticholinergic properties, caramiphen demonstrates more potent anti-nicotinic activity than atropine. [, ]

Pyridostigmine

Compound Description: Pyridostigmine is a reversible acetylcholinesterase inhibitor used to treat myasthenia gravis and as a prophylactic agent against nerve agent poisoning. [, , , ]

Relevance: Although not structurally related to caramiphen, pyridostigmine is often co-administered with caramiphen and other antidotes in studies investigating their protective effects against nerve agent poisoning. [, , , ] Pyridostigmine helps to increase acetylcholine levels, counteracting the effects of nerve agents, while caramiphen provides additional protection by targeting different aspects of nerve agent toxicity.

Tezampanel

Compound Description: Tezampanel is an AMPA/GluK1 receptor antagonist that has shown promising anticonvulsant and neuroprotective effects in preclinical models. [, ]

Relevance: Tezampanel is often co-administered with caramiphen in studies investigating their combined efficacy in preventing nerve agent-induced brain damage and cognitive dysfunction. [, ] The combination of tezampanel, targeting glutamate receptors, and caramiphen, possessing anticholinergic and NMDA receptor antagonistic properties, has demonstrated superior neuroprotection compared to midazolam alone in soman-exposed rat models. [, ]

Midazolam

Compound Description: Midazolam is a benzodiazepine drug commonly used for sedation and amnesia before medical procedures. It is also used to treat status epilepticus. [, , ]

Relevance: Midazolam serves as a comparative compound to caramiphen in studies investigating their relative efficacy in treating nerve agent-induced status epilepticus and preventing long-term neuropathology. [, , ] These studies highlight the superior neuroprotective efficacy of delayed tezampanel and caramiphen treatment compared to midazolam in soman-exposed rat models, emphasizing the limitations of midazolam in providing long-term protection against nerve agent-induced brain damage. [, ]

LY293558

Compound Description: LY293558 is an AMPA/GluK1 receptor antagonist that has been investigated for its potential anticonvulsant and neuroprotective properties. [, ]

Relevance: Similar to tezampanel, LY293558 is often co-administered with caramiphen in studies exploring their combined efficacy in preventing nerve agent-induced brain damage and cognitive dysfunction. [, ] The combination of LY293558, targeting glutamate receptors, and caramiphen, with its anticholinergic and NMDA receptor antagonistic properties, has demonstrated superior neuroprotection compared to midazolam alone in soman-exposed rat models. [, ]

Properties

CAS Number

77-22-5

Product Name

Caramiphen

IUPAC Name

2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3

InChI Key

OFAIGZWCDGNZGT-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Caramiphen;

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.